1-(5-Chloro-1,8-naphthyridin-2-yl)-N-methylmethanamine
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Overview
Description
1-(5-Chloro-1,8-naphthyridin-2-yl)-N-methylmethanamine is a chemical compound belonging to the class of 1,8-naphthyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-1,8-naphthyridin-2-yl)-N-methylmethanamine typically involves the reaction of 5-chloro-1,8-naphthyridine with N-methylmethanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C), to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-1,8-naphthyridin-2-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed:
Oxidation: Formation of corresponding naphthyridine oxides.
Reduction: Formation of reduced naphthyridine derivatives.
Substitution: Formation of substituted naphthyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial properties against multi-resistant bacterial strains.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-1,8-naphthyridin-2-yl)-N-methylmethanamine involves its interaction with specific molecular targets, such as bacterial enzymes and efflux pumps. The compound can inhibit the activity of these targets, leading to enhanced antibacterial effects. For example, it has been shown to inhibit the NorA efflux pump in bacteria, thereby increasing the intracellular concentration of antibiotics and enhancing their efficacy .
Comparison with Similar Compounds
- 7-Acetamido-1,8-naphthyridin-4(1H)-one
- 3-Trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide
Comparison: 1-(5-Chloro-1,8-naphthyridin-2-yl)-N-methylmethanamine is unique due to its specific substitution pattern and the presence of the N-methylmethanamine group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to other 1,8-naphthyridine derivatives, it exhibits enhanced antimicrobial activity and potential as an antibiotic-modulating agent .
Properties
Molecular Formula |
C10H10ClN3 |
---|---|
Molecular Weight |
207.66 g/mol |
IUPAC Name |
1-(5-chloro-1,8-naphthyridin-2-yl)-N-methylmethanamine |
InChI |
InChI=1S/C10H10ClN3/c1-12-6-7-2-3-8-9(11)4-5-13-10(8)14-7/h2-5,12H,6H2,1H3 |
InChI Key |
ZGOHBRLMFHVYBU-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NC2=NC=CC(=C2C=C1)Cl |
Origin of Product |
United States |
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